molecular formula C10H8N4S B12806157 1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide CAS No. 53918-41-5

1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide

Cat. No.: B12806157
CAS No.: 53918-41-5
M. Wt: 216.26 g/mol
InChI Key: IQGCLAHBIJSVEY-UHFFFAOYSA-N
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Description

1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide is a chemical compound with the molecular formula C10H8N4S and a molecular weight of 216.262 g/mol It is characterized by the presence of a phenyl group, a tetraazole ring, and a propynyl sulfide moiety

Preparation Methods

The synthesis of 1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide typically involves the reaction of phenyl tetrazole with propargyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control the reaction kinetics.

Scientific Research Applications

1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s phenyl and tetraazole groups can form hydrogen bonds and π-π interactions with target proteins, while the propynyl sulfide moiety can undergo covalent modifications. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Phenyl-1H-tetraazol-5-yl 2-propynyl sulfide can be compared with other similar compounds, such as:

Properties

CAS No.

53918-41-5

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

1-phenyl-5-prop-2-ynylsulfanyltetrazole

InChI

InChI=1S/C10H8N4S/c1-2-8-15-10-11-12-13-14(10)9-6-4-3-5-7-9/h1,3-7H,8H2

InChI Key

IQGCLAHBIJSVEY-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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